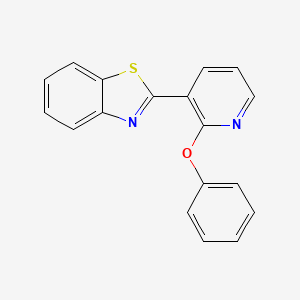

2-(2-Phenoxy-3-pyridinyl)-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenoxy-3-pyridinyl)-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PBTZ169 and has been studied extensively for its biological and pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Applications :

- Benzothiazole derivatives, including structures similar to 2-(2-Phenoxy-3-pyridinyl)-1,3-benzothiazole, have been synthesized using various methods. A notable approach includes the solvent-free synthesis using Bi(III) salts, offering high conversion, short reaction times, and cleaner reaction profiles (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).

- Microwave-assisted synthesis methods have also been developed for benzothiazoles, providing efficient and cost-effective procedures for creating these compounds (Kushwaha, Kashyap, & Srivastava, 2015).

Sensor and Analytical Applications :

- Certain benzothiazol derivatives have been explored as ionophores in the fabrication of ion-selective electrodes. For example, specific configurations of benzothiazol-based chelating ionophores have been used to create sensors for Cu(2+) ions, demonstrating excellent potentiometric characteristics (Singh, Sahani, Bandi, & Jain, 2014).

- Benzothiazole compounds have also been employed in the development of fluorescent probes for sensing pH and metal cations (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Biological and Medicinal Research :

- In the field of pharmacology, benzothiazole structures have been synthesized and evaluated for their potential anticancer properties. Specific derivatives have shown potent and broad-spectrum inhibitory activities against various human cancer cell lines (Shi, Wang, Xia, Ye, Deng, Xu, Wei, & Yu, 2012).

- Other studies have focused on the synthesis of benzothiazole compounds as inhibitors of eukaryotic DNA topoisomerase II, a key target in cancer therapy. Some of these compounds have shown significant inhibitory activity, offering potential as chemotherapeutics (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı-Şener, & Yalcin, 2004).

Material Science Applications :

- Benzothiazole derivatives have been used in the development of novel materials. For instance, the synthesis and photo-physical characteristics of various benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives have been explored, highlighting their thermal stability and potential for material science applications (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

properties

IUPAC Name |

2-(2-phenoxypyridin-3-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c1-2-7-13(8-3-1)21-17-14(9-6-12-19-17)18-20-15-10-4-5-11-16(15)22-18/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPNEMZZKLGKNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenoxypyridin-3-yl)-1,3-benzothiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2422431.png)

![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2422446.png)

![1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2422451.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2422453.png)